molecular formula C27H27N5O B11246198 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide

Cat. No.: B11246198
M. Wt: 437.5 g/mol
InChI Key: CMLUZRVXDNOROS-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the ring closure.

    Substitution Reactions: The introduction of the phenylamino group at the 6-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions. Common reagents include aniline derivatives and suitable leaving groups.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with a phenylbutanamide moiety. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups if present, using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound is being investigated for its potential use in cancer therapy. Its ability to inhibit specific kinases involved in cell proliferation makes it a promising candidate for anti-cancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that lead to cell proliferation. This makes it particularly effective in the treatment of cancers where these pathways are dysregulated.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylacetamide
  • N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylpropionamide

Uniqueness

Compared to similar compounds, N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide has a longer alkyl chain, which can influence its lipophilicity and, consequently, its ability to penetrate cell membranes. This structural difference can result in variations in its biological activity and pharmacokinetic properties, making it a unique candidate for specific therapeutic applications.

Properties

Molecular Formula

C27H27N5O

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C27H27N5O/c1-3-24(20-10-6-4-7-11-20)26(33)30-22-14-16-23(17-15-22)31-27-28-19(2)18-25(32-27)29-21-12-8-5-9-13-21/h4-18,24H,3H2,1-2H3,(H,30,33)(H2,28,29,31,32)

InChI Key

CMLUZRVXDNOROS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C

Origin of Product

United States

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